molecular formula C10H16N2O2 B2465225 methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate CAS No. 1867600-86-9

methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate

Cat. No.: B2465225
CAS No.: 1867600-86-9
M. Wt: 196.25
InChI Key: ZBAXVWGOMYPZGG-SECBINFHSA-N
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Description

Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate (referred to as IZS-L in studies) is a chiral ester derivative of 4-methylpentanoic acid functionalized with a 1H-imidazole substituent at the 2-position . This compound has garnered attention primarily as a corrosion inhibitor in industrial applications due to its ability to adsorb onto metal surfaces via donor-acceptor interactions involving the imidazole nitrogen, carboxylate group, and π-electron systems . Its stereochemistry (2R configuration) and branched alkyl chain (isobutyl group) influence its physicochemical properties and performance in corrosion inhibition .

Properties

IUPAC Name

methyl (2R)-2-imidazol-1-yl-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(2)6-9(10(13)14-3)12-5-4-11-7-12/h4-5,7-9H,6H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXVWGOMYPZGG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate typically involves the formation of the imidazole ring followed by the introduction of the ester group. One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring. The ester group can then be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate has been investigated for its potential as a drug candidate due to its structural properties that allow interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of imidazole can inhibit cell growth in various cancer cell lines. This compound was evaluated for its cytotoxic effects against human tumor cells, displaying promising results in inhibiting cell proliferation at low micromolar concentrations .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of various enzymes, including myeloperoxidase and phosphatases. These enzymes play crucial roles in inflammatory processes and cellular signaling pathways. The imidazole ring's ability to coordinate with metal ions enhances the compound's effectiveness as an enzyme inhibitor, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively analyzed to optimize its biological activity. Modifications to the imidazole ring and the pentanoate side chain have been shown to affect the compound's potency and selectivity against different biological targets .

Case Study: Antimicrobial Properties

In a study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study: Neurological Implications

Another case study explored the compound's effects on neurological disorders. It was found to modulate glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation could provide therapeutic benefits in conditions like schizophrenia and other psychotic disorders, where glutamate dysregulation is a key factor .

Summary of Findings

The applications of this compound span multiple areas within medicinal chemistry:

Application AreaFindings
Anticancer ActivityInhibits growth of human tumor cells at low micromolar concentrations .
Enzyme InhibitionEffective against myeloperoxidase and phosphatases; potential anti-inflammatory agent .
Antimicrobial PropertiesSignificant antibacterial activity against Gram-positive bacteria .
Neurological ImplicationsModulates glutamate receptors; potential treatment for psychotic disorders .

Mechanism of Action

The mechanism of action of methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may inhibit or activate metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Sodium L-2-(1H-Imidazol-1-yl) Alkanoic Acid Derivatives

IZS-L belongs to a family of sodium L-2-(1H-imidazol-1-yl) alkanoic acids, including:

  • IZS-P: Sodium 2-(1H-imidazol-1-yl)-3-phenylpropanoate
  • IZS-M: Sodium 2-(1H-imidazol-1-yl)-4-(methylthio)butanoate

Key Findings :

  • Corrosion Inhibition Efficiency (IE) :
Compound IE at 8.4 mmol/L Substituent
IZS-P 82.46% Benzyl
IZS-M 67.19% Methylthio
IZS-L 24.77% Isobutyl

IZS-P outperforms IZS-L and IZS-M due to its benzyl group, which enhances π-electron interactions with metal surfaces. The methylthio group in IZS-M provides additional sulfur-mediated adsorption, but its performance is still inferior to IZS-P. IZS-L’s isobutyl group lacks π-electrons, resulting in weaker chemisorption and lower IE .

  • Mechanistic Insights: Density Functional Theory (DFT) studies reveal that electron-rich substituents (e.g., benzyl in IZS-P) strengthen donor-acceptor interactions with iron’s d-orbitals, while hydrophobic alkyl chains (e.g., isobutyl in IZS-L) reduce solubility and surface coverage .

Geranylgeranyltransferase Inhibitors (GGTIs)

GGTI-298 (methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate) and GGTI-2154 ((S)-2-(5-((1H-imidazol-4-yl)methylamino)-2’-methylbiphenyl-2-ylcarboxamido)-4-methylpentanoic acid) share structural similarities with IZS-L but differ in functional groups and applications:

Compound Key Substituents Application
IZS-L Methyl ester, isobutyl chain Corrosion inhibition
GGTI-298 Sulfanylpropylamino-naphthylbenzoyl Geranylgeranyltransferase-I inhibition
GGTI-2154 Biphenylcarboxamido, imidazole-methyl Anticancer therapy (GGTase-I inhibition)

Comparison :

  • Stereochemistry : The 2R configuration in IZS-L contrasts with the 2S configuration in GGTI-298, affecting biological target specificity.
  • Functional Groups : GGTI-298’s sulfhydryl and naphthyl groups enhance enzyme binding, whereas IZS-L’s ester and imidazole groups prioritize surface adsorption .

Antimicrobial Imidazole Esters

Compounds like 2-(1H-imidazol-1-yl)-1-phenylethyl 4-phenylbutanoate exhibit potent antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Feature IZS-L Antimicrobial Esters
Substituents Isobutyl, methyl ester Phenyl, chlorophenyl, cinnamate
Key Interaction Metal surface adsorption Membrane disruption
Performance Driver Electron donation to metal Hydrophobic/lipophilic balance

The aromatic substituents in antimicrobial esters improve lipophilicity and membrane penetration, whereas IZS-L’s alkyl chain limits such interactions .

Methyl 2-Amino-2-Methyl-4-(2-Methyl-1H-Imidazol-1-yl)Pentanoate

This derivative (CAS 1344117-22-1) introduces an amino group and a methyl-substituted imidazole. Unlike IZS-L, it serves as a pharmaceutical intermediate (e.g., in nitric oxide synthase inhibitors) .

Biological Activity

Methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural similarity to known bioactive imidazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The compound features an imidazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the methylpentanoate moiety enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities due to the imidazole unit's ability to interact with various microbial targets. Research indicates that compounds with imidazole rings can act against bacteria, fungi, and protozoa by disrupting cellular processes or inhibiting essential enzymes .

The mechanism by which imidazole derivatives exert their effects often involves the inhibition of key enzymes in microbial metabolism. For instance, some studies have shown that certain imidazole-based compounds inhibit Mur enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects . This suggests that this compound may also target similar pathways.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Detailed structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity.

Technique Description
NMR SpectroscopyUsed for determining the molecular structure and purity.
X-ray CrystallographyProvides precise 3D structural data of the compound.

Pharmacological Evaluation

In vitro studies have assessed the antimicrobial efficacy of related imidazole compounds against various pathogens. For example, compounds similar to this compound were evaluated using microdilution methods against human pathogenic bacteria, showing promising results in terms of minimum inhibitory concentrations (MIC) .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds potential for development as:

  • Antimicrobial Agent : Targeting bacterial infections.
  • Antifungal Agent : Effective against fungal pathogens.
  • Antiprotozoal Agent : Potential use in treating protozoan infections.

Q & A

Q. What are the optimal synthetic routes for methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of imidazole-containing compounds often involves condensation reactions. For example, imidazole derivatives are synthesized via refluxing precursors (e.g., 2-aminophenol and 1H-imidazole-4-carboxaldehyde) in methanol with catalytic acetic acid, yielding ~61% product after purification . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed. Post-synthesis, enantiomeric excess can be verified using chiral HPLC or polarimetry.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, imidazole N-H stretch at ~3100 cm⁻¹) .
  • NMR : ¹H NMR resolves stereochemistry; for example, the (2R)-configuration would show distinct splitting patterns for adjacent protons (δ 4.0–5.0 ppm for ester methyl and imidazole protons) .
  • Elemental Analysis : Confirms empirical formula (e.g., C₁₁H₁₆N₂O₂) with <0.5% deviation .

Q. How stable is this compound under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Imidazole derivatives are prone to hydrolysis in acidic conditions (pH <3) due to ester cleavage. Monitor degradation via HPLC, and calculate half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like cytochrome P450. The imidazole ring may coordinate with heme iron, while the ester group influences hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. cell-free) and purity (>95% by HPLC).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylpentanoate chain length) to isolate bioactivity contributors .

Q. How does the compound’s stereochemistry influence its environmental fate?

  • Methodological Answer : Chiral stability in environmental matrices (soil/water) is tested via enantiomer-specific GC-MS. The (2R)-enantiomer may degrade faster due to microbial preference. Compare half-lives in sterile vs. non-sterile conditions to assess biotic/abiotic pathways .

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